

What is 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B1453521

[Get Quote](#)

An In-depth Technical Guide to **5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Hydrochloride**: A Core Scaffold for Modern Drug Discovery

Executive Summary

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a saturated, bicyclic heterocyclic amine that has emerged as a critical building block in medicinal chemistry and drug development. While the compound itself exhibits limited intrinsic biological activity, its rigid, three-dimensional structure serves as a versatile scaffold for the synthesis of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and, most importantly, the biological significance and applications of its derivatives. Particular focus is given to its role in the development of Gaq protein inhibitors, a novel class of molecules with therapeutic potential in oncology and other signaling-driven diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important chemical entity in their research programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical scaffold is a thorough understanding of its fundamental properties. **5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride** is the acid salt of its free base, a modification that enhances its stability and aqueous solubility, which are favorable characteristics for handling and for certain synthetic applications.

Nomenclature and Key Identifiers

- IUPAC Name: **5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride**
- CAS Number: 91476-80-1 (often refers to the free base, but also used for the hydrochloride salt in supplier contexts)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: 5,6,7,8-Tetrahydroimidazo[1,2-A]pyrazine hcl[\[1\]](#)
- Molecular Formula: C₆H₁₀ClN₃[\[1\]](#)
- Molecular Weight: 159.62 g/mol [\[1\]](#)
- InChI Key (Free Base): SWBUHQQTIPPEPMK-UHFFFAOYSA-N[\[4\]](#)

Physicochemical Data

The properties of the compound make it suitable for a range of laboratory applications. The solid form and improved solubility of the hydrochloride salt simplify weighing and its use in aqueous or polar protic solvents.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ ClN ₃ (Hydrochloride Salt)	[1]
C ₆ H ₉ N ₃ (Free Base)	[3] [4]	
Molecular Weight	159.62 g/mol (Hydrochloride Salt)	[1]
123.16 g/mol (Free Base)	[3] [4]	
Appearance	Solid	[4]
Classification	Saturated Heterocyclic Amine	

Synthesis and Manufacturing

The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is most efficiently achieved through the reduction of its aromatic precursor, imidazo[1,2-a]pyrazine. This transformation is a

cornerstone of its production, providing a reliable route to the saturated scaffold.

Rationale for Synthetic Strategy

The parent imidazo[1,2-a]pyrazine core can be constructed through various methods, including multicomponent reactions that offer high atom economy.^{[5][6]} However, the most direct and widely cited route to the desired tetrahydro- derivative is the catalytic hydrogenation of the pyrazine ring of the fused aromatic system.^{[2][7]} This approach is favored because it selectively reduces the pyrazine ring while leaving the imidazole ring intact, preserving the core structure needed for further functionalization. Platinum (IV) oxide (PtO₂) and Palladium on Carbon (Pd/C) are common catalysts for this type of reduction.^{[2][8]}

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a validated method for the synthesis of the free base, which can then be converted to the hydrochloride salt. The choice of a platinum catalyst and hydrogen pressure is critical for driving the reaction to completion.

Objective: To synthesize 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from imidazo[1,2-a]pyrazine.

Materials:

- Imidazo[1,2-a]pyrazine
- 2-Methoxyethanol (solvent)
- Platinum (IV) oxide (catalyst)
- Hydrogen gas (H₂)
- Nitrogen gas (N₂)
- Diatomaceous earth (e.g., Celite®)
- Toluene
- Dichloromethane/7N Ammonia in Methanol (95:5, v/v) for chromatography

Procedure:

- **Dissolution:** Dissolve imidazo[1,2-a]pyrazine (e.g., 7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL) in a suitable reaction vessel.[2]
- **Catalyst Addition:** Add Platinum (IV) oxide (e.g., 1.2 g, 5.13 mmol) to the solution.[2]
- **Hydrogenation:** Transfer the mixture to an autoclave. Pressurize the vessel with hydrogen gas to 4 bar.[2]
- **Reaction:** Stir the reaction mixture overnight at room temperature.[2] The pressure drop in the autoclave can be monitored to assess reaction progress.
- **Workup - Catalyst Removal:** Once the reaction is complete, vent the hydrogen and purge the autoclave with nitrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to meticulously remove the platinum catalyst.[2]
- **Workup - Solvent Removal:** Concentrate the filtrate under reduced pressure. Co-evaporate the residue with toluene to azeotropically remove any remaining 2-methoxyethanol.[2]
- **Purification:** Purify the crude product by column chromatography using a silica gel stationary phase and an eluent system of dichloromethane with 5% 7N ammonia in methanol to yield the pure 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine free base.[2]
- **Salt Formation (Optional):** To form the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., ethanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or an ethereal solution) to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic route from the aromatic precursor to the final hydrochloride salt.

Biological Significance and Mechanism of Action of Derivatives

While the title compound is primarily a building block, its derivatives have shown significant biological activity, most notably as inhibitors of the G α q protein signaling pathway.^[8] Understanding this pathway is key to appreciating the therapeutic potential of this chemical class.

Primary Target: G α q Protein Inhibition

Heterotrimeric G proteins are critical molecular switches in cellular signal transduction. They are composed of α , β , and γ subunits. The G α subunit defines the protein's class and downstream signaling cascade. The G α q alpha subunit (G α q) is responsible for activating phospholipase C (PLC), which initiates a cascade leading to calcium mobilization and protein kinase C (PKC) activation.^[8]

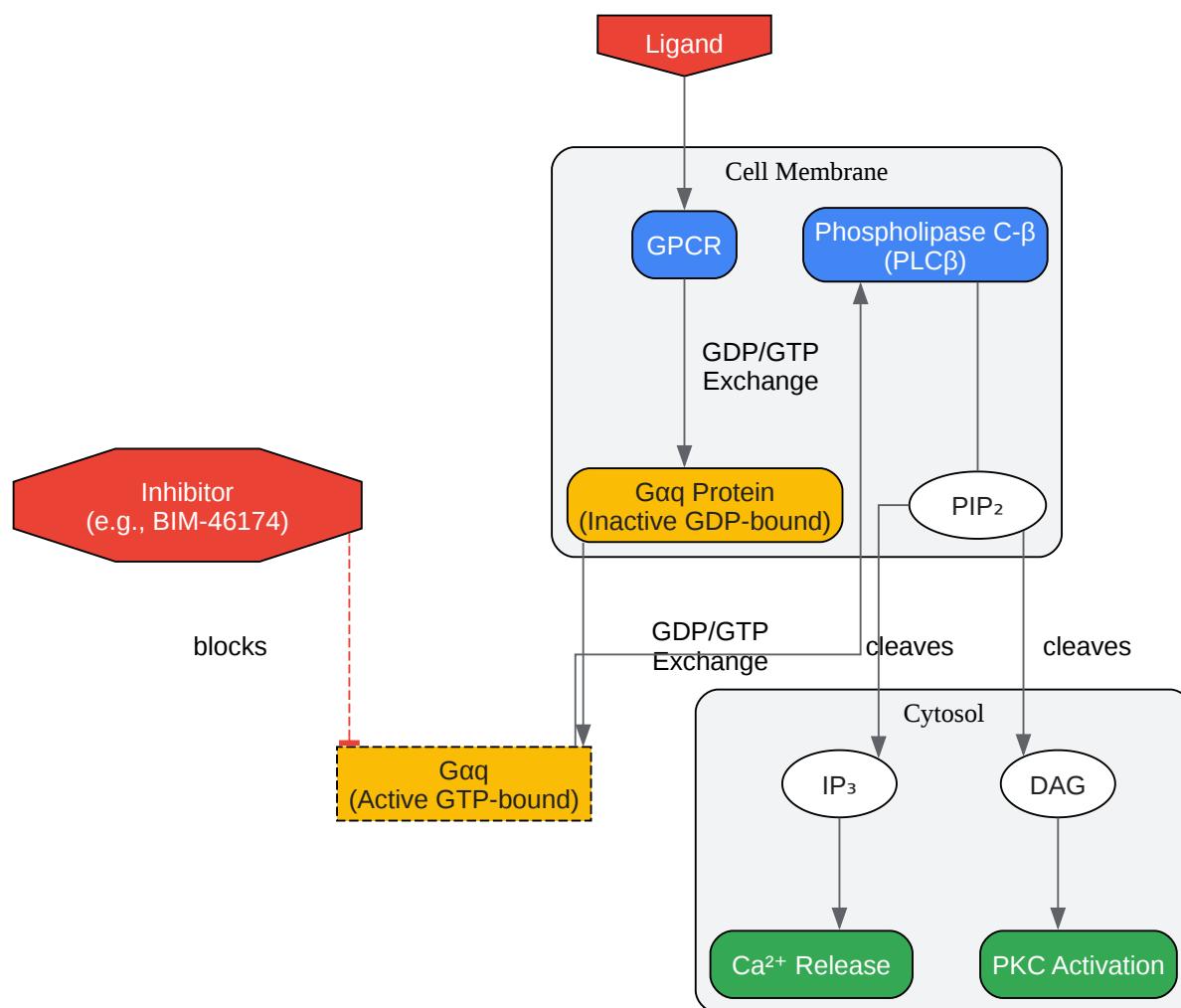
Certain derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, such as BIM-46174, have been identified as rare, cell-permeable compounds that can preferentially silence G α q proteins.^[8] This inhibitory action blocks the signal transduction pathway at a critical upstream point, making it a promising strategy for diseases driven by aberrant G α q signaling, such as certain types of uveal melanoma.^[8]

The G α q Signaling Pathway

- Activation: A ligand binds to a G protein-coupled receptor (GPCR), causing a conformational change.
- G Protein Coupling: The activated GPCR recruits and activates the heterotrimeric G α q protein, promoting the exchange of GDP for GTP on the G α q subunit.
- Effector Activation: The G α q-GTP subunit dissociates and activates its downstream effector, phospholipase C- β (PLC β).
- Second Messenger Production: PLC β cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

- Downstream Effects: IP_3 triggers the release of Ca^{2+} from intracellular stores, while DAG activates protein kinase C (PKC), leading to a wide range of cellular responses.

G α q Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: The Gαq signaling cascade and the point of inhibition by derivative compounds.

Applications in Research and Drug Development

The primary value of **5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride** lies in its role as a foundational scaffold.

- **Scaffold for Gαq Inhibitors:** Its most prominent application is in the synthesis of Gαq inhibitors.^[8] This is a high-interest area for oncology, particularly for cancers with known driver mutations in GNAQ or GNA11 genes.
- **Pharmaceutical Intermediates:** The core structure is a recognized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, related triazolopyrazine structures are key intermediates for the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, used to treat type 2 diabetes.^[9]
- **Exploring New Biological Space:** The imidazo[1,2-a]pyrazine core, in general, has been explored for a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects.^{[5][6][10]} The tetrahydro- derivative provides a more three-dimensional and flexible starting point compared to its flat, aromatic counterpart, allowing chemists to explore different pharmacophore arrangements and potentially discover novel biological activities.

Safety and Handling

As with any laboratory chemical, proper handling of **5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride** is essential for ensuring personnel safety.

- **Hazard Identification:** The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.^{[3][11][12][13]} Some classifications also list it as harmful or toxic if swallowed.^{[3][4]}
- **Recommended Handling:**
 - Use only in a well-ventilated area, such as a chemical fume hood.^[14]

- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15]
- Avoid breathing dust.[15] Wash hands thoroughly after handling.[14]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][14]

Conclusion and Future Outlook

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its true value is realized in the complex and potent derivatives it helps create. Its established role in the synthesis of Gaq inhibitors highlights its importance in targeting previously "undruggable" signaling pathways. Future research will likely focus on expanding the library of derivatives built from this scaffold, optimizing their potency, selectivity, and pharmacokinetic properties, and exploring their therapeutic potential across a wider range of diseases. As our understanding of cellular signaling deepens, the demand for versatile and synthetically accessible scaffolds like this one will only continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 91476-80-1 | 5,6,7,8-Tetrahydroimidazo[1,2-A]pyrazine hydrochloride - Synblock [synblock.com]
- 2. 5,6,7,8-TETRAHYDROIMDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 3. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [pubs.rsc.org](#) [pubs.rsc.org]
- 7. SYNTHESIS OF IMIDAZO[1,2-*a*]PYRAZINE AND IMIDAZO[1,2-*a*]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. [researchgate.net](#) [researchgate.net]
- 9. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-*a*] pyrazine hydrochloride - Google Patents [patents.google.com]
- 10. [tsijournals.com](#) [tsijournals.com]
- 11. [aksci.com](#) [aksci.com]
- 12. [store.apolloscientific.co.uk](#) [store.apolloscientific.co.uk]
- 13. Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. [fishersci.com](#) [fishersci.com]
- 15. [capotchem.com](#) [capotchem.com]
- To cite this document: BenchChem. [What is 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1453521#what-is-5-6-7-8-tetrahydroimidazo-1-2-a-pyrazine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com